molecular formula C12H17N5S B8292126 3-[2-(Piperazin-1-yl)ethylmercapto]1,2,4-triazolo(4,3-a)pyridine

3-[2-(Piperazin-1-yl)ethylmercapto]1,2,4-triazolo(4,3-a)pyridine

Cat. No. B8292126
M. Wt: 263.36 g/mol
InChI Key: OQQCZVWCNAOYFD-UHFFFAOYSA-N
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Patent
US04886805

Procedure details

73 g of 3-[2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)ethylmercapto]-1,2,4-triazolo(4,3-a)pyridine, prepared in Example 78, are dissolved in 360 ml of a concentrated solution of hydrochloric acid and the resulting solution is heated under reflux for 8 hours. After cooling, it is neutralized with sodium hydroxide and extracted with chloroform. The chloroform phase is dried over magnesium sulfate and concentrated in vacuo to give 37.4 g of 3-[2-(piperazin-1-yl)ethylmercapto]1,2,4-triazolo(4,3-a)pyridine in the form of an oil which crystallizes from acetone. M.p.=104° C.
Name
3-[2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)ethylmercapto]-1,2,4-triazolo(4,3-a)pyridine
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
concentrated solution
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][S:19][C:20]3[N:24]4[CH:25]=[CH:26][CH:27]=[CH:28][C:23]4=[N:22][N:21]=3)[CH2:13][CH2:12]2)(=O)=O)=CC=1.[OH-].[Na+]>Cl>[N:14]1([CH2:17][CH2:18][S:19][C:20]2[N:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:23]3=[N:22][N:21]=2)[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
3-[2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)ethylmercapto]-1,2,4-triazolo(4,3-a)pyridine
Quantity
73 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)CCSC1=NN=C2N1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
concentrated solution
Quantity
360 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CCSC1=NN=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.